Securinine

Catalog No.
S542910
CAS No.
5610-40-2
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Securinine

CAS Number

5610-40-2

Product Name

Securinine

IUPAC Name

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1

InChI Key

SWZMSZQQJRKFBP-WZRBSPASSA-N

SMILES

O=C(O1)C=C2[C@@]13[C@](CCCC4)([H])N4[C@](C3)([H])C=C2

solubility

Soluble in DMSO

Synonyms

allonorsecurinine, allosecurinine, securinan-11-one, securinine, securinine methiodide, securinine nitrate

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4

The exact mass of the compound Securinine is 217.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of indolizines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GABA Receptor Antagonism

GABA is the major inhibitory neurotransmitter in the central nervous system []. Securinine has been shown to act as a competitive antagonist at certain GABA receptors, particularly the GABA(A) receptor subtype. This means that securinine can bind to the GABA receptor and prevent GABA from binding, thereby reducing its inhibitory effect.

Securinine is a unique indolizidine alkaloid, first isolated in 1956 from the plant genus Securinega. Its structure features a complex arrangement that includes a piperidine ring fused with a lactone, contributing to its rigidity and biological activity. Securinine exists in several isomeric forms, including securinine, allosecurinine, virosecurinine, and viroallosecurinine, which differ based on the stereochemistry at specific positions within the molecule. The compound is characterized by multiple reactive centers, particularly double bonds at positions 12-13 and 14-15, which facilitate further chemical modifications and derivatizations .

Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Additions: The carbonyl group in securinine can be attacked by nucleophiles, leading to the formation of amino derivatives through amination reactions under Lewis acid catalysis .
  • Oxidation and Rearrangement: Securinine can be subjected to stereocontrolled oxidation and rearrangement processes that modify its piperidine core, thus generating a variety of derivatives with distinct biological properties .
  • Cross-Coupling Reactions: Methods such as Suzuki and Sonogashira cross-coupling have been employed to synthesize securinine derivatives, enhancing their potential therapeutic applications .

Securinine exhibits a broad spectrum of biological activities, including:

  • Neuroprotective Effects: It has been studied for its potential in protecting neural cells from damage, making it a candidate for neurodegenerative disease treatments .
  • Antitumor Activity: Research indicates that securinine and its derivatives possess significant antitumor properties, which have been explored for cancer therapy .
  • Immunomodulatory Effects: Securinine has been recognized as a macrophage-activating compound with potential applications in enhancing immune responses .

Securinine's unique structure and biological properties make it suitable for various applications:

  • Pharmaceutical Development: Its neuroprotective and antitumor properties position securinine as a promising scaffold for drug development targeting neurological disorders and cancers .
  • Research Tool: Due to its ability to activate macrophages, securinine is being explored as an adjuvant in immunotherapy .

Studies on securinine interactions reveal its potential mechanisms of action:

  • Cellular Interactions: Research indicates that securinine interacts with cellular pathways involved in apoptosis and cell survival, which are critical in cancer treatment .
  • Receptor Binding Studies: Investigations into how securinine binds to specific receptors or enzymes can provide insights into its pharmacological effects and guide the development of more effective derivatives.

Securinine is part of the larger family of securinega alkaloids. Similar compounds include:

  • Allosecurinine
  • Virosecurinine
  • Secu’amamine D
  • Securingine A
  • Margaritarine

Comparison Table

CompoundStructural FeaturesBiological ActivityUnique Aspects
SecurinineIndolizidine structure with piperidineNeuroprotective, AntitumorMultiple reactive centers
AllosecurinineIsomeric form of securinineSimilar neuroprotective effectsDifferent stereochemistry
VirosecurinineDextrorotatory variantPotentially similar activitiesUnique stereochemical properties
Secu’amamine DDerived from securine frameworkAntitumorNovel structural modifications
Securingine ARelated alkaloid with different featuresImmunomodulatoryDistinct synthesis pathways
MargaritarineIsomer with different pharmacophoreAntitumorSpecific amine modifications

Securinine stands out due to its complex structure and diverse biological effects compared to its analogs. Its unique reactivity allows for extensive derivatization, making it a versatile compound in medicinal chemistry.

Flueggea suffruticosa (Securinega suffruticosa)

Flueggea suffruticosa, previously classified as Securinega suffruticosa, stands as one of the most extensively studied sources of securinine alkaloids [2]. This deciduous shrub serves as a fundamental herb in traditional Chinese medicine, where it is known as "yī yè qiū" [2]. The plant demonstrates remarkable adaptability to harsh environmental conditions, including cold temperatures, drought, and nutrient-poor sandy soils [3] [4].

The securinine content in Flueggea suffruticosa has been documented to range from 1.5 milligrams per gram dry weight in intact plant material [3], with significantly higher concentrations achievable through controlled cultivation methods. In vitro microshoot cultures have demonstrated the capacity to produce up to 6.02 milligrams per gram dry weight of securinine, representing a four-fold increase compared to wild specimens [3]. The plant contains multiple securinine-related alkaloids, with allosecurinine present at concentrations of 3.70 milligrams per gram dry weight in optimized culture conditions [3].

Recent phytochemical investigations have revealed the presence of novel dimeric securinine-type alkaloids in Flueggea suffruticosa, including flueggeacosines A-C, which represent unprecedented structural variations with potential neuronal differentiation activity [5]. The plant also contains various other bioactive compounds including flavonoids, rutin, tannins, phenolic compounds, and diverse amino acids [4].

Phyllanthus Species

The genus Phyllanthus represents a significant source of securinine alkaloids, with multiple species documented to contain these compounds across different geographical regions [6] [7]. Phyllanthus glaucus has been particularly well-characterized, with securinine concentrations reaching 3.58 milligrams per gram dry weight in biomass, while allosecurinine content measures approximately 1.15 milligrams per gram dry weight [6] [7].

Phyllanthus amarus, widely distributed across tropical and subtropical regions, contains securinine alongside other Securinega-type alkaloids [8]. The species demonstrates considerable genetic diversity, with populations from different geographical locations showing varying alkaloid profiles [8]. The presence of securinine in Phyllanthus niruri has been confirmed in samples collected from India and Thailand, though notably absent in Brazilian specimens, suggesting geographical variation in alkaloid production [9].

Phyllanthus fraternus, distributed throughout tropical Asia, represents another significant source of securinine alkaloids [10]. The species has been documented to contain various securinine-related compounds, contributing to its traditional medicinal applications [11]. Similarly, Phyllanthus reticulatus, found throughout tropical India, and Phyllanthus simplex, distributed across South Asia and Southeast Asia, have been confirmed as sources of securinine alkaloids [10].

Other Plant Sources within Phyllanthaceae

Beyond the primary genera, several other members of the Phyllanthaceae family contribute to the natural occurrence of securinine alkaloids. Margaritaria nobilis, distributed throughout Brazil including the Amazon region, Atlantic Forest, Cerrado, and Pantanal ecosystems, contains significant quantities of securinine-related compounds [12]. The species has been documented to produce (+)-phyllanthidine, a unique securinine derivative with demonstrated leishmanicidal activity [12].

Margaritaria discoidea and Margaritaria indica have been identified as sources of multiple securinine alkaloids, including securinine, allosecurinine, phyllanthine, epiphyllanthine, phyllochrysine, securinol, viroallosecurinine, and dihydroallosecurinine [12]. These species represent important biodiversity reservoirs for securinine-type alkaloids within the African and Asian regions.

Breynia coronata, found in Australia and Pacific Islands, has been documented to contain (+)-phyllanthidine and viroallosecurinine in its leaf tissues [13] [14]. The species represents a unique geographical distribution of securinine alkaloids outside the primary Asian and African ranges.

Geographical Distribution of Source Plants

The geographical distribution of securinine-containing plants exhibits distinct patterns across continental regions, with primary concentrations in Asia, Africa, and select areas of the Americas [1] [9]. East Asia represents the most significant center of securinine alkaloid diversity, with Flueggea suffruticosa and Securinega suffruticosa distributed across China, Korea, Japan, Mongolia, and the Russian Far East [2] [15] [4].

The Asian distribution extends into tropical and subtropical regions, where multiple Phyllanthus species contribute to the regional alkaloid diversity [10]. India serves as a particularly important center, hosting Phyllanthus glaucus, Phyllanthus reticulatus, and Phyllanthus fraternus, among others. The Southeast Asian region, including Thailand, Malaysia, and surrounding areas, supports additional Phyllanthus species with confirmed securinine content [10].

African distribution is primarily represented by Flueggea virosa and Margaritaria species, with documented occurrences across tropical and subtropical regions [16]. The African species contribute unique structural variations to the securinine alkaloid family, including novel dimeric and trimeric compounds.

The American distribution is notably more restricted, with significant representation primarily in Brazil through Margaritaria nobilis [12]. This species occupies diverse Brazilian ecosystems, including the Amazon rainforest, Atlantic Forest, Cerrado, and Pantanal regions, suggesting adaptability to varied environmental conditions.

Oceanic distribution is represented by Breynia coronata in Australia and Pacific Islands, indicating the widespread but scattered occurrence of securinine-producing plants across global regions [13] [14].

Ecological Factors Influencing Alkaloid Production

The production and accumulation of securinine alkaloids in plant tissues is significantly influenced by various ecological and environmental factors [17] [18] [19]. Temperature represents a primary factor, with species-specific optimal ranges for alkaloid biosynthesis. Moderate temperature increases generally enhance alkaloid production up to species-specific thresholds, beyond which production may decline [18] [20].

Light conditions play a crucial role in securinine alkaloid production, with photoperiod cultivation demonstrating superior alkaloid yields compared to dark conditions [3]. In controlled studies with Securinega suffruticosa, light-cultivated microshoots produced significantly higher concentrations of securinine (6.02 milligrams per gram dry weight) and allosecurinine (3.70 milligrams per gram dry weight) compared to dark-cultivated specimens [3].

Water availability and rainfall patterns significantly impact alkaloid production, with moderate water stress often stimulating increased alkaloid biosynthesis as a defense mechanism [19] [20]. However, excessive drought conditions can reduce overall alkaloid production due to metabolic constraints [19]. The relationship between water stress and alkaloid production appears to follow a hormetic response pattern, where moderate stress enhances production while severe stress becomes inhibitory.

Soil salinity represents another important ecological factor, with moderate salinity levels (25-50 millimolar sodium chloride) promoting phenolic compound production in various plant species [20]. This response likely reflects the role of secondary metabolites, including alkaloids, in osmotic stress tolerance and cellular protection mechanisms.

Seasonal variation significantly influences alkaloid content, with documented fluctuations throughout the year [21] [22]. The timing of plant collection becomes critical for obtaining maximum alkaloid yields, with specific months showing enhanced production depending on the species and geographical location [21]. Environmental factors including temperature, humidity, precipitation, and photoperiod interact to create seasonal patterns in alkaloid biosynthesis.

Altitude and latitude have been documented to influence alkaloid content, with higher altitudes and specific latitudinal ranges associated with increased alkaloid production in some species [23]. These geographical factors likely reflect complex interactions between temperature, light intensity, atmospheric pressure, and other environmental variables.

Nutrient availability, particularly nitrogen and magnesium, positively correlates with alkaloid production [23]. Adequate nitrogen supply is essential for amino acid precursors required in alkaloid biosynthesis, while magnesium supports photosynthetic processes that provide energy and carbon skeletons for secondary metabolite production.

Plant Tissue Distribution and Accumulation Patterns

The distribution and accumulation of securinine alkaloids within plant tissues demonstrates distinct patterns that reflect the physiological and ecological functions of these compounds [17] [3]. Root tissues generally serve as the primary sites of alkaloid accumulation, with concentrations typically exceeding those found in aerial plant parts [3] [24].

In Flueggea suffruticosa, the accumulation pattern follows a hierarchical distribution of roots > stems ≥ leaves [3]. This pattern reflects the role of roots as both biosynthetic sites and storage reservoirs for alkaloid compounds. The root system's direct contact with soil-based stressors may contribute to enhanced alkaloid production as a defense mechanism [24].

Intracellular storage represents the predominant mode of alkaloid accumulation, with securinine and related compounds primarily stored within plant cells rather than extracellular spaces [3]. This intracellular localization suggests active transport mechanisms and specialized storage compartments, likely involving vacuolar accumulation systems typical of alkaloid-containing plants [17].

Leaf tissues demonstrate variable alkaloid concentrations depending on species and environmental conditions. In Phyllanthus glaucus, leaf tissues contain significant securinine concentrations (3.58 milligrams per gram dry weight), indicating active production and accumulation in photosynthetic tissues [6] [7]. The leaf distribution may reflect the role of alkaloids in protecting photosynthetic apparatus from various stressors.

Stem and bark tissues consistently contain securinine alkaloids across multiple species, suggesting these tissues serve important transport and storage functions [3]. The presence of alkaloids in conducting tissues may facilitate their distribution throughout the plant and contribute to systemic defense mechanisms.

Specialized tissue structures, including trichomes and secretory cells, may play important roles in alkaloid accumulation and storage [17]. These structures can serve as sites for alkaloid biosynthesis and provide mechanisms for controlled release or deterrent effects against herbivores and pathogens.

The temporal dynamics of alkaloid accumulation within tissues demonstrate distinct patterns related to plant development and environmental conditions [3]. Peak alkaloid concentrations typically occur during specific developmental stages or in response to environmental stressors, indicating the dynamic nature of alkaloid production and storage systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G4VS580P5E

Related CAS

7104-26-9 (nitrate)
113200-97-8 (hydrochloride salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5610-40-2

Wikipedia

Securinine
Rubidium_triiodide

Dates

Last modified: 08-15-2023
1. Beutler, J.A., Karbon, E.W., Brubaker, A.N., et al. Securinine alkaloids: A new class of GABA receptor antagonist. Brain Res. 330(1), 135-140 (1985).
2. Xia, Y.-H., Chang, C.-R., Yao, S.-Y., et al. L-securinine induced the human colon cancer SW480 cell autophagy and its molecular mechanism. Fitoterapia 82(8), 1258-1264 (2011).
3. Han, S., Zhang, G., Li, M., et al. L-securinine induces apoptosis in the human promyelocytic leukemia cell line HL-60 and influences the expression of genes involved in the PI3K/AKT/mTOR signaling pathway. Oncol. Rep. 31(5), 2245-2251 (2014).
4. Tao, S.-C., Peng, J.-Z., and Lu, M.-W. Central convulsive action of l-securinine. Zhongguo Yao Li Xue Bao. 7(1), 9-12 (1986).

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